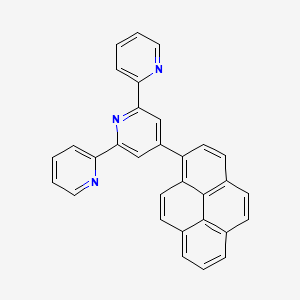

4-pyren-1-yl-2,6-dipyridin-2-ylpyridine

描述

Significance of 4′-Substituted Terpyridine Frameworks in Contemporary Chemistry

The 2,2′:6′,2″-terpyridine (tpy) scaffold is a cornerstone in coordination and supramolecular chemistry. researchgate.netrsc.org As a tridentate ligand, it forms stable complexes with a wide array of metal ions, a property that has been extensively utilized in the construction of functional materials. The substitution at the 4′-position of the central pyridine (B92270) ring is a particularly effective strategy for tuning the electronic and steric properties of the resulting metal complexes. acs.org This functionalization allows for the introduction of various organic groups, which can impart new functionalities, influence the self-assembly of supramolecular structures, and modify the photophysical and electrochemical behavior of the molecule. researchgate.net The ability to systematically alter the 4′-substituent provides a powerful tool for the rational design of materials for applications ranging from catalysis and sensors to molecular electronics and photovoltaics. mdpi.com

Rationale for Pyrenyl Functionalization in Terpyridine Systems

Pyrene (B120774) is a polycyclic aromatic hydrocarbon renowned for its distinctive photophysical properties. It exhibits a high fluorescence quantum yield, a long fluorescence lifetime, and the ability to form excimers, which are excited-state dimers that emit light at a longer wavelength than the monomer. acs.org These characteristics make pyrene an attractive chromophore for incorporation into more complex molecular systems.

The functionalization of terpyridine with a pyrenyl group at the 4′-position creates a donor-acceptor system, where the electron-rich pyrene can act as the electron donor and the electron-deficient terpyridine unit can function as the electron acceptor. nih.govsemanticscholar.org This arrangement can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. nih.govsemanticscholar.org The emission properties of such molecules are often highly sensitive to the polarity of their environment, making them promising candidates for use as molecular sensors. nih.govsemanticscholar.org Furthermore, the extended π-conjugation provided by the pyrene moiety can significantly influence the electronic absorption and emission spectra of the terpyridine ligand and its metal complexes, opening avenues for the development of novel luminescent materials. niscpr.res.in

Scope and Research Trajectories Pertaining to 4-Pyren-1-yl-2,6-dipyridin-2-ylpyridine

Research concerning this compound and its analogues is actively pursuing several key directions. A primary focus is the development of novel chemosensors for the detection of metal ions and anions. amanote.comrsc.org The coordination of a metal ion to the terpyridine unit can modulate the ICT process, leading to observable changes in the fluorescence emission. nih.gov This principle is being exploited to design selective and sensitive sensors for various analytes.

Another significant area of investigation is the application of these compounds in organic light-emitting diodes (OLEDs). The high fluorescence quantum yields and tunable emission colors of pyrene-terpyridine conjugates make them attractive candidates for use as emissive materials in OLEDs. niscpr.res.in Research is ongoing to optimize the molecular design to enhance electroluminescence efficiency and device stability.

Furthermore, the ability of 4′-substituted terpyridines to form well-defined supramolecular assemblies is being explored. The pyrenyl group can participate in π-π stacking interactions, which can drive the self-assembly of these molecules into ordered nanostructures. These organized assemblies may exhibit unique collective photophysical properties and have potential applications in areas such as molecular wires and light-harvesting systems.

Detailed Research Findings

The photophysical properties of pyrene-functionalized terpyridines are largely dictated by the interplay between the locally excited (LE) state of the pyrene moiety and the intramolecular charge transfer (ICT) state. In nonpolar solvents, the emission spectrum is typically dominated by the characteristic structured fluorescence of the pyrene monomer. However, in more polar solvents, a new, broad, and red-shifted emission band often appears, which is attributed to the stabilization of the polar ICT state. semanticscholar.org

For instance, studies on the related compound, 3,5-bis(pyrene-1-yl)-4'-phenyl-2,2':6',2''-terpyridine, have shown that in polar media, an optical electron transfer from the pyrene donor to the terpyridyl acceptor occurs, resulting in both CT absorption and emission. nih.govsemanticscholar.orgdntb.gov.ua The formation of the CT state, consisting of a pyrene radical cation and a terpyridine radical anion, has been confirmed by transient absorption spectroscopy. nih.govsemanticscholar.org

The coordination of metal ions, such as Zn(II), to the terpyridine unit can enhance the electron-accepting ability of the terpyridine, thereby promoting the ICT process. nih.gov This often leads to a further red-shift and a decrease in the fluorescence quantum yield due to an increase in non-radiative decay pathways. nih.gov

Below is a table summarizing the photophysical properties of some representative pyrene-appended terpyridine derivatives.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Pyr-Tp | Hexane | 345 | 378, 398 | 0.70 |

| Acetonitrile | 346 | 448 | 0.82 | |

| Pyr-Ph-Tp | Hexane | 347 | 379, 399 | 0.96 |

| Acetonitrile | 347 | 459 | 0.72 | |

| Pyr-Bp-Tp | Hexane | 348 | 380, 400 | 0.85 |

| Acetonitrile | 349 | 468 | 0.78 |

Data for Pyr-Tp, Pyr-Ph-Tp, and Pyr-Bp-Tp are from a study on related pyrene-appended terpyridine derivatives and are provided for illustrative purposes. niscpr.res.in

Structure

3D Structure

属性

IUPAC Name |

4-pyren-1-yl-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H19N3/c1-3-16-32-26(8-1)28-18-23(19-29(34-28)27-9-2-4-17-33-27)24-14-12-22-11-10-20-6-5-7-21-13-15-25(24)31(22)30(20)21/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJVEKYHTAKHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50413222 | |

| Record name | 2,2':6',2''-Terpyridine, 4'-(1-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287472-59-7 | |

| Record name | 2,2':6',2''-Terpyridine, 4'-(1-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Terpyridine Derivatives

The construction of the 2,2':6',2''-terpyridine framework is a pivotal step. Over the years, various methods have been developed, with the Kröhnke condensation and cross-coupling reactions being among the most prominent and versatile.

The Kröhnke pyridine (B92270) synthesis and its variations represent a classical and widely utilized method for the preparation of substituted pyridines and, by extension, terpyridines. nih.gov This methodology typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium (B1175870) acetate (B1210297), to yield highly functionalized pyridines. nih.gov

For the synthesis of 4'-aryl-2,2':6',2''-terpyridines, a common approach involves the condensation of two equivalents of a 2-acetylpyridine derivative with a substituted benzaldehyde. nih.govnih.gov This can be a one-pot reaction or a stepwise process. nih.gov The reaction proceeds through the formation of an enone (chalcone) intermediate from the aldol condensation of 2-acetylpyridine with an aromatic aldehyde. This intermediate then reacts with a "2-pyridacylpyridinium" salt and an ammonia source to form the central pyridine ring of the terpyridine. nih.gov

A general reaction scheme for the Kröhnke synthesis of a 4'-aryl-terpyridine is as follows:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-Acetylpyridine | Aromatic Aldehyde | Base (e.g., KOH), Ammonia Source (e.g., NH₄OAc) | 4'-Aryl-2,2':6',2''-terpyridine |

One of the key advantages of the Kröhnke method is its operational simplicity and the ready availability of the starting materials. nih.gov However, the reaction can sometimes lead to the formation of unexpected by-products, necessitating careful control of reaction conditions and purification procedures. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon bonds, and they are extensively used in the synthesis of bi- and polypyridines. mdpi.com These methods offer a high degree of control over the substitution pattern and are often tolerant of a wide range of functional groups. mdpi.com

For the synthesis of the 2,6-dipyridin-2-ylpyridine (B73702) core, a double cross-coupling reaction of a 2,6-dihalopyridine with two equivalents of a pyridyl organometallic reagent is a common strategy. The choice of the specific cross-coupling reaction, such as Suzuki-Miyaura, Stille, or Negishi coupling, often depends on the stability and availability of the organometallic reagent. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov It is widely favored due to the stability and low toxicity of the boronic acid reagents. nih.gov The synthesis of 2,6-di(pyridin-2-yl)pyridine can be achieved by reacting 2,6-dibromopyridine with 2-pyridylboronic acid.

Stille Coupling: The Stille coupling utilizes an organotin reagent (stannane) as the nucleophilic partner. mdpi.com While effective, a significant drawback of this method is the toxicity of the organotin compounds. orgsyn.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide. beilstein-journals.org This method is known for its high reactivity and functional group tolerance. beilstein-journals.org The synthesis of the terpyridine core can be accomplished by reacting a 2,6-dihalopyridine with a 2-pyridylzinc halide. beilstein-journals.org

A one-pot procedure for the synthesis of disubstituted pyridines from dibromopyridines has been described, highlighting the efficiency of these double-coupling approaches. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |

| Suzuki-Miyaura | Pyridylboronic acid | 2,6-Dihalopyridine | Palladium catalyst + Base |

| Stille | Pyridylstannane | 2,6-Dihalopyridine | Palladium catalyst |

| Negishi | Pyridylzinc halide | 2,6-Dihalopyridine | Palladium or Nickel catalyst |

Targeted Synthesis of 4-Pyren-1-yl-2,6-dipyridin-2-ylpyridine

The synthesis of the title compound requires the strategic introduction of a pyrenyl group at the 4'-position of the terpyridine scaffold. This can be achieved either by incorporating the pyrene (B120774) moiety into one of the starting materials for the ring-forming reaction or by functionalizing a pre-synthesized terpyridine core.

A direct and efficient method for the synthesis of related compounds, 4-Aryl-2,6-di(pyren-1-yl)pyridines, has been reported through a one-pot, three-component reaction. orgsyn.orgresearchgate.net This reaction involves the cyclization of an arylaldehyde, 1-acetylpyrene, and ammonium acetate in glacial acetic acid under reflux conditions. orgsyn.orgresearchgate.net While this method directly incorporates the pyrenyl groups at the 2 and 6 positions of the pyridine ring, it provides a valuable precedent for the construction of pyrenyl-substituted pyridines.

For the targeted synthesis of this compound, a more likely approach involves a cross-coupling reaction. This would typically start with the synthesis of a 4'-halo-2,2':6',2''-terpyridine, such as 4'-bromo-2,2':6',2''-terpyridine. The synthesis of this precursor has been documented and can be achieved through various methods, including the reaction of the corresponding terpyridine-4'-one with brominating agents like PBr₅ and POBr₃.

Once the 4'-bromo-2,2':6',2''-terpyridine is obtained, the pyrenyl moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction with pyrene-1-boronic acid. This reaction would be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system. royalsocietypublishing.org

Proposed Synthetic Route:

| Step | Precursor | Reagent | Product |

| 1 | 2,2':6',2''-Terpyridine-4'-one | PBr₅, POBr₃ | 4'-Bromo-2,2':6',2''-terpyridine |

| 2 | 4'-Bromo-2,2':6',2''-terpyridine | Pyrene-1-boronic acid, Pd(PPh₃)₄, K₂CO₃ | This compound |

The synthesis of various pyrenyl-functionalized terpyridine analogs has been reported in the literature, primarily for applications in materials science and as fluorescent probes. These syntheses often employ similar cross-coupling strategies to introduce the pyrene unit at different positions of the terpyridine core. For instance, terpyridines functionalized with pyrene at the 4'-position have been synthesized and their metal complexes, particularly with iron(II), have been investigated for their photophysical properties. nih.govrsc.org

The synthesis of these analogs often involves the reaction of a halogenated terpyridine with a pyrene-containing organometallic reagent, or vice versa. The choice of reaction conditions, including the catalyst, base, and solvent, is crucial for achieving high yields and purity.

Advanced Functionalization Strategies for Terpyridine Scaffolds

The versatility of the terpyridine scaffold allows for a wide range of post-synthetic modifications to tailor its properties for specific applications. These advanced functionalization strategies can be applied to the terpyridine ligand itself or to its metal complexes.

One prominent strategy involves the introduction of functional groups onto the terpyridine core that can then be used for further reactions. For example, terpyridines bearing carboxylic acid groups can be synthesized and subsequently used as chain transfer agents in polymerization reactions, leading to terpyridine-end-functionalized polymers. rsc.orgnih.gov These polymers can then undergo post-polymerization modification, such as metalation, to create novel materials. rsc.orgnih.gov

Another approach is the direct functionalization of the terpyridine ligand through reactions such as "click" chemistry. For instance, terpyridine-functionalized silica thin films have been prepared via Huisgen cycloaddition between an ethynyl-functionalized terpyridine and an azide-functionalized silica surface. royalsocietypublishing.org

Furthermore, the terpyridine ligand within a metal complex can also be functionalized. For example, the dearomatization of the central pyridine ring of a terpyridine ligand through selective alkylation has been reported, leading to novel zwitterionic aluminum complexes.

The incorporation of terpyridine units into polymeric structures is another advanced functionalization strategy. This can be achieved by polymerizing terpyridine-containing monomers or by using terpyridine-functionalized initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). frontiersin.org These terpyridine-containing polymers can then be used to form metallo-supramolecular block copolymers through self-assembly with metal ions. frontiersin.org

Advanced Spectroscopic and Structural Elucidation of 4 Pyren 1 Yl 2,6 Dipyridin 2 Ylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of 4-pyren-1-yl-2,6-dipyridin-2-ylpyridine, providing detailed information about its atomic framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in the available literature, analysis of closely related compounds, such as 4-Aryl-2,6-di(pyren-1-yl)pyridines, offers valuable insights. For these analogous structures, the aromatic protons of the pyrene (B120774) and pyridine (B92270) moieties typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.5 and 8.7 ppm. The complexity of this region arises from the overlapping signals of the numerous aromatic protons.

The ¹³C NMR spectra of these related compounds display a multitude of signals corresponding to the aromatic carbons, typically in the range of δ 117 to 160 ppm. The specific chemical shifts are influenced by the electronic environment of each carbon atom within the pyrene and pyridine ring systems.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Aryl-2,6-di(pyren-1-yl)pyridine Analog

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 7.56-8.71 (m, aromatic-H) |

| ¹³C | 117.23-159.81 |

Note: Data is for a representative compound from the 4-Aryl-2,6-di(pyren-1-yl)pyridines series and serves as an approximation.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, DOSY)

To unravel the complex NMR spectra of terpyridine-like molecules, two-dimensional (2D) NMR techniques are indispensable. Correlation Spectroscopy (COSY) is employed to establish proton-proton coupling networks within the individual pyridine and pyrene rings. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals.

Vibrational Spectroscopy: FT-IR and Raman Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information regarding the functional groups and vibrational modes of the molecule.

For compounds structurally similar to this compound, such as 4-Aryl-2,6-di(pyren-1-yl)pyridines, the FT-IR spectra exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3040 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and pyrene rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be identified at lower wavenumbers.

Table 2: Characteristic FT-IR Bands for a 4-Aryl-2,6-di(pyren-1-yl)pyridine Analog

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3041 |

| C=C and C=N Stretch | 1593, 1537, 1493 |

| C-H Out-of-plane Bend | 838 |

Note: Data is for a representative compound from the 4-Aryl-2,6-di(pyren-1-yl)pyridines series.

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to the vibrations of the non-polar pyrene moiety. The characteristic "breathing" modes of the aromatic rings are expected to be prominent in the Raman spectrum.

Mass Spectrometry Techniques (ESI-MS, HRMS, MALDI-TOF-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are instrumental in confirming the molecular formula. For the related 4-phenyl-2,6-di(pyren-1-yl)pyridine, the molecular ion peak [M]⁺ has been observed at m/z 555.1, consistent with its chemical formula. nih.gov HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for analyzing large, non-volatile molecules and can provide information about the intact molecule as well as potential fragmentation patterns that can offer further structural insights.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Photophysical and Electrochemical Behavior of 4 Pyren 1 Yl 2,6 Dipyridin 2 Ylpyridine and Its Metal Complexes

Electronic Absorption and Emission Properties

The unique architecture of 4-pyren-1-yl-2,6-dipyridin-2-ylpyridine, which combines the distinct electronic properties of both the pyrene (B120774) and the dipyridin-2-ylpyridine moieties, gives rise to a rich and complex photophysical behavior.

The UV-visible absorption spectrum of this compound and its derivatives typically displays intense absorption bands in the ultraviolet and visible regions. These absorptions are generally attributed to π–π* electronic transitions within the aromatic systems of the pyrene and the terpyridine-like framework. royalsocietypublishing.org The attachment of the electron-rich pyrenyl group can lead to a noticeable red shift and a significant increase in the molar absorption coefficients of the lowest energy absorption bands. nih.gov This is often due to the contribution of intraligand charge-transfer (ILCT) transitions that occur from the pyrenyl substituent to the terpyridine core. nih.gov

Upon coordination with metal ions, such as rhenium(I), the absorption spectra can exhibit new, broad, and structureless bands at lower energies. nih.gov These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, specifically from the dπ orbitals of the metal center to the π* orbitals of the 2,6-dipyridin-2-ylpyridine (B73702) ligand. nih.govnih.gov The energies of these MLCT bands can be influenced by the nature of the substituents on the terpyridine ligand, although in some cases, the effect is marginal, suggesting weak electronic coupling. nih.gov However, electron-donating or -withdrawing groups can be used to modify the photophysical and redox properties of the free terpyridines and their resulting metal complexes. royalsocietypublishing.org

Table 1: UV-Visible Absorption Data for Selected 4-Aryl-2,6-di(pyren-1-yl)pyridine Derivatives

| Compound | R Group | λabs (nm) | Extinction Coefficient (ε) |

| 4a | 4-OMe | 448 | 1.8 × 10^4 |

| 4b | 4-Me | 452 | 1.7 × 10^4 |

| 4c | H | 458 | 2.1 × 10^4 |

| 4d | 4-Cl | 464 | 2.3 × 10^4 |

| 4e | 4-Br | 460 | 2.0 × 10^4 |

| 4f | 4-NO2 | 455 | 1.9 × 10^4 |

| Data derived from studies on related di-pyrenyl pyridine (B92270) compounds. echemcom.com |

Pyrene and its derivatives are well-known for their strong fluorescence, long fluorescence lifetimes, and potential for excimer formation. echemcom.compnu.ac.ireuropub.co.uk The fluorescence spectra of compounds like this compound often show a characteristic vibrational structure. nih.gov The fluorescence quantum yields can be influenced by the presence of different substituents and the nature of the solvent. mdpi.comresearchgate.net

In metal complexes, the emission properties can be more complex, often involving multiple emissive states. For instance, at room temperature, some rhenium(I) complexes exhibit broad and structureless emission spectra in the red region of the spectrum, which is characteristic of emission from a triplet MLCT (³MLCT) excited state. nih.gov These emissions typically have lifetimes in the nanosecond range and relatively low quantum yields. nih.gov

Table 2: Fluorescence Data for Selected 4-Aryl-2,6-di(pyren-1-yl)pyridine Derivatives

| Compound | R Group | λex (nm) | λflu (nm) | Fluorescence Quantum Yield (ΦF) |

| 4a | 4-OMe | 448 | 490 | 0.65 |

| 4b | 4-Me | 452 | 493 | 0.61 |

| 4c | H | 458 | 495 | 0.68 |

| 4d | 4-Cl | 464 | 502 | 0.55 |

| 4e | 4-Br | 460 | 498 | 0.58 |

| 4f | 4-NO2 | 455 | 496 | 0.52 |

| Data derived from studies on related di-pyrenyl pyridine compounds. echemcom.com |

The absorption and emission spectra of this compound and its derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org A solvatochromic red shift (a shift to longer wavelengths) in the emission spectrum with increasing solvent polarity is often observed. echemcom.com This indicates a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. echemcom.com This behavior is characteristic of molecules that possess an intramolecular charge transfer (ICT) character in their excited state. rsc.org The extent of this shift can provide insights into the nature and degree of charge separation in the excited state. mdpi.com

The photophysical properties of the this compound framework can be fine-tuned by introducing various substituents at different positions on the pyridine or pyrene rings. royalsocietypublishing.orgmdpi.comekb.eg Electron-donating groups, such as methoxy (B1213986) or methyl groups, can increase the electron density on the aromatic system, which may affect the energies of the molecular orbitals and, consequently, the absorption and emission wavelengths. ekb.eg Conversely, electron-withdrawing groups, like nitro or chloro groups, can lower the energies of the orbitals. mdpi.comresearchgate.net

The position of the substituent can also play a crucial role. For instance, studies on related systems have shown that the fluorescence quantum yield can be significantly affected by the position of a pyridyl substituent on a BODIPY core, with 2-pyridyl substituted compounds being consistently less fluorescent than their 3- and 4-pyridyl counterparts. mdpi.comresearchgate.net In the context of metal complexes, the introduction of a strongly electron-donating group can sometimes lead to a switch in the nature of the lowest excited state from ³MLCT to ³ILCT, which is often accompanied by a significant lengthening of the excited-state lifetime. nih.gov

Excited State Dynamics and Energy Transfer Mechanisms

Understanding the pathways of energy flow and deactivation from the excited states is crucial for designing molecules with specific photophysical properties.

Time-resolved spectroscopic techniques are powerful tools for elucidating the dynamics of excited states. europub.co.uk Time-resolved emission spectroscopy can distinguish between different emissive states based on their distinct lifetimes. nih.govacs.org For example, in rhenium(I) complexes of pyrene-functionalized terpyridines, time-resolved emission at low temperatures has clearly shown the presence of two components: a short-lived emission from the ³MLCT state and a long-lived, structured emission from the ³IL state of the pyrene. nih.gov This provides direct evidence for the intramolecular energy transfer from the ³MLCT to the ³IL state. nih.gov

Femtosecond transient absorption (fsTA) spectroscopy provides even more detailed information about the evolution of the excited states immediately following photoexcitation. mdpi.com By monitoring the changes in absorption over time, it is possible to track the formation and decay of various transient species, including singlet and triplet excited states. mdpi.com These studies can reveal the rates of intersystem crossing, internal conversion, and energy transfer. For instance, in some Re(I) complexes, fsTA has been used to determine the deactivation pathways upon light excitation, confirming the nature of the lowest triplet state. nih.govmdpi.com

Intramolecular Charge Transfer (ICT) Phenomena

The phenomenon of Intramolecular Charge Transfer (ICT) is a critical aspect of the photophysical behavior of donor-acceptor molecules like this compound. In this compound, the electron-rich pyrene unit acts as the electron donor, while the electron-deficient dipyridin-2-ylpyridine core serves as the acceptor. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the pyrene moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the dipyridin-2-ylpyridine fragment. This process leads to the formation of a charge-separated excited state.

The efficiency and characteristics of this ICT are heavily influenced by the surrounding environment, particularly the polarity of the solvent. In polar solvents, the charge-separated state is stabilized, which can lead to a significant red-shift (bathochromic shift) in the emission spectrum. This solvatochromism is a hallmark of ICT. For instance, studies on similar donor-acceptor terpyridine derivatives show that increasing solvent polarity enhances the ICT character, resulting in reduced and red-shifted emission. researchgate.netresearchgate.net

Furthermore, the coordination of metal ions to the dipyridin-2-ylpyridine unit can profoundly modulate the ICT process. Metal coordination enhances the electron-accepting strength of the ligand, which can facilitate the charge transfer from the pyrene donor. researchgate.net This interaction often leads to a further bathochromic shift in absorption bands and can sometimes result in fluorescence quenching due to the increased non-radiative decay pathways. researchgate.netresearchgate.net In some cases, metalation can induce an unusual ICT from the pyrenyl excited state to the coordinated metal ion, competing with other photophysical processes like excimer formation. nih.gov

The attachment of an electron-rich pyrenyl group to a terpyridine-like core has been shown to result in a noticeable red shift and a significant increase in the molar absorption coefficients of the lowest energy absorption bands. This is attributed to the contribution of intraligand charge-transfer (ILCT) transitions occurring from the pyrenyl substituent to the terpyridine core. nih.gov

Characterization of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Excited States

In metal complexes of this compound, the absorption of light can trigger electronic transitions that lead to various excited states, primarily Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) states.

MLCT Excited States: MLCT transitions involve the promotion of an electron from a d-orbital of the metal center to a π* orbital of the ligand. In complexes with metals like Ruthenium(II) or Osmium(II), these transitions are common and give rise to characteristic absorption bands in the visible region. instras.comrsc.orgekb.eg The energy of the MLCT state can be tuned by modifying the ligand structure; for example, attaching strong electron-donating groups to the ligand can lead to longer-wavelength emissions. ekb.eg Upon excitation into the pyrene-centered bands, efficient singlet-singlet energy transfer can occur to the metal complex core, populating the MLCT states and resulting in sensitized MLCT-based emission. instras.com

Ligand-Centered (LC) Excited States: LC transitions, specifically π → π* transitions, are localized on the ligand itself. In this compound, these transitions can be localized on the pyrene unit or the dipyridin-2-ylpyridine core. The pyrene moiety exhibits its own characteristic singlet and triplet excited states. The lowest energy triplet excited state is often localized on the pyrene (a ³IL or ³LC state). researchgate.netrsc.org

A key feature in many pyrene-containing metal complexes is the energetic proximity of the ³MLCT and the pyrene-localized ³LC states. This proximity allows for an excited-state equilibrium to be established between the two states. instras.comrsc.org This equilibrium can significantly influence the photophysical properties of the complex, often leading to a prolongation of the excited-state lifetime. For example, in a Ru(II) complex, this equilibrium leads to a long-lived ³MLCT emission that decays with the same lifetime as the pyrene triplet state. instras.com At low temperatures (77 K), the excited states of some rhenium(I) complexes with pyrenyl-functionalized ligands have been found to have predominant ³IL(pyrene)/³ILCT(pyrene→terpyridine) character. nih.gov

Triplet-Triplet Energy Transfer and Singlet Oxygen Sensitization

The triplet excited states of this compound and its metal complexes play a crucial role in processes like triplet-triplet energy transfer (TTET) and singlet oxygen sensitization.

Singlet Oxygen Sensitization: A molecule with a sufficiently long-lived triplet excited state can act as a photosensitizer, transferring its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). The pyrene-localized triplet state in complexes of this compound can facilitate this process. Metal complexes containing pyrene subunits have been shown to be effective triplet sensitizers for singlet oxygen generation. rsc.org The efficiency of singlet oxygen sensitization, quantified by the singlet oxygen quantum yield (ΦΔ), is a key parameter. For instance, some ruthenium polypyridyl complexes have demonstrated the ability to sensitize the production of singlet oxygen, which has applications in photodynamic therapy. researchgate.netresearchgate.net The extended triplet lifetimes resulting from the equilibrium between ³MLCT and ³LC states can enhance the efficiency of this process. rsc.org

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound and its complexes are fundamental to understanding their electronic structure and potential applications in areas such as catalysis and molecular electronics.

Cyclic Voltammetry and Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of these compounds. The resulting voltammograms reveal the potentials at which the molecule can be oxidized (lose electrons) or reduced (gain electrons).

Oxidation: The oxidation process is typically associated with the electron-rich pyrene moiety. The first oxidation potential corresponds to the removal of an electron from the HOMO, which is largely localized on the pyrene unit. nih.gov Studies on related azulene-substituted pyridines show that the first oxidation is an irreversible process, attributed to the formation of a radical cation that can undergo subsequent reactions like dimerization or polymerization. researchgate.net

Reduction: The reduction processes are generally centered on the electron-accepting dipyridin-2-ylpyridine core. This part of the molecule can accept one or more electrons into its π* orbitals. The reduction potentials of uncoordinated terpyridine-like ligands are typically found at very negative values, often below -2.0 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. uit.no Upon complexation with a metal ion, the reduction potentials of the ligand shift to more positive values, making the complex easier to reduce than the free ligand. nih.govresearchgate.net

The table below summarizes representative electrochemical data for related terpyridine and pyrene-functionalized systems, providing an expected range for the redox potentials of this compound.

| Compound/System | Process | Potential (V vs. ref) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| Substituted Terpyridine Ligands | Reduction (1st) | Generally < -2.0 (vs. Fc/Fc⁺) | DMF / 0.1 M TBAHFP | uit.no |

| [ReCl(CO)₃(4'-(1-pyrenyl)-terpy-κ²N)] | Oxidation (1st onset) | +1.11 (vs. Ag/AgCl) | CH₂Cl₂ / 0.1 M TBAPF₆ | nih.gov |

| [ReCl(CO)₃(4'-(1-pyrenyl)-terpy-κ²N)] | Reduction (1st) | -1.50 (vs. Ag/AgCl) | CH₂Cl₂ / 0.1 M TBAPF₆ | nih.gov |

| 4-(azulen-1-yl)-2,6-bis(2-furyl)-pyridine | Oxidation (1st peak) | +0.595 (vs. Ag/AgCl) | CH₃CN / 0.1 M TBAP | researchgate.net |

| 4-(azulen-1-yl)-2,6-bis(2-furyl)-pyridine | Reduction (1st peak) | -1.875 (vs. Ag/AgCl) | CH₃CN / 0.1 M TBAP | researchgate.net |

Tuning of Redox Potentials through Ligand Design

The redox potentials of this compound and its metal complexes can be systematically tuned through modifications to the ligand structure. This tunability is crucial for tailoring the compound for specific applications.

Modification of the Donor/Acceptor Strength: The oxidation potential is sensitive to changes in the electron-donating ability of the pyrene unit, while the reduction potential is affected by the electron-accepting character of the dipyridin-2-ylpyridine core. Introducing electron-donating or electron-withdrawing substituents on either the pyrene or the pyridine rings can shift the HOMO and LUMO energy levels, thereby altering the oxidation and reduction potentials. For example, replacing the peripheral pyridine rings with pyrazine (B50134) rings (which are more electron-withdrawing) in a terpyridine-like structure results in a significant positive shift of the reduction potential, making the ligand easier to reduce. nih.gov

N-Alkylation: In bipyridinium and related systems, N-alkylation of the pyridine nitrogen atoms transforms the neutral ligand into a positively charged salt. This quaternization significantly increases the electron-accepting ability of the pyridine rings, leading to a substantial positive shift in the reduction potentials. frontiersin.orgresearchgate.net This strategy can be applied to the peripheral pyridine units of the dipyridin-2-ylpyridine moiety to make the compound much easier to reduce.

Coordination Chemistry and Metallosupramolecular Systems

Design Principles for Terpyridine-Based Ligands in Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and physicochemical properties of the resulting metal complexes. Terpyridine-based ligands, in particular, have been extensively studied due to their predictable and robust coordination behavior.

Tridentate Chelating Ligand Characteristics of 4-Pyren-1-yl-2,6-dipyridin-2-ylpyridine

At its core, this compound is a classic example of a tridentate chelating ligand. The three nitrogen atoms of the pyridine (B92270) rings are arranged in a nearly coplanar fashion, allowing them to bind to a metal center in a pincer-like grip. This chelate effect, where a multidentate ligand binds to a single central metal ion, results in significantly more stable complexes compared to those formed with analogous monodentate ligands. The formation of two five-membered chelate rings upon coordination contributes to this enhanced thermodynamic stability. The nitrogen atoms in the pyridine rings act as electron donors, forming stable coordination bonds with a wide array of metal ions.

Influence of Pyrenyl Moiety on Metal Ion Coordination

The incorporation of a pyrenyl group at the 4-position of the central pyridine ring introduces several key features that influence metal ion coordination. The large, planar pyrenyl moiety can exert steric effects, potentially influencing the approach and orientation of other ligands or solvent molecules around the metal center. Electronically, the pyrene (B120774) unit is a large, polarizable aromatic system that can engage in π-π stacking interactions. This property is not only crucial for the self-assembly of supramolecular structures but can also influence the electronic properties of the metal complex. The pyrene group can act as a light-harvesting antenna, absorbing light and transferring the energy to the metal center, a property that is highly sought after in the development of photofunctional materials.

Synthesis and Characterization of Metal Complexes

The versatile chelating nature of this compound allows for the synthesis of a diverse range of metal complexes with various transition metals. These complexes can be broadly categorized as homoleptic, containing only one type of ligand, or heteroleptic, featuring a combination of different ligands.

Homoleptic and Heteroleptic Complex Formation with Transition Metals

The reaction of this compound with various transition metal salts under appropriate conditions leads to the formation of well-defined coordination complexes. Both homoleptic complexes, with a 1:2 metal-to-ligand ratio, and heteroleptic complexes, where other ligands complete the metal's coordination sphere, have been reported. A wide range of transition metals have been successfully incorporated, including but not limited to ruthenium (Ru), osmium (Os), iron (Fe), zinc (Zn), and copper (Cu). nih.govnih.govrsc.orgresearchgate.net The synthesis of these complexes typically involves straightforward mixing of the ligand and a metal salt in a suitable solvent, often with gentle heating. The resulting complexes can then be isolated as stable solids.

Spectroscopic and Electrochemical Characterization of Metal Complexes

A combination of spectroscopic and electrochemical techniques is employed to thoroughly characterize the newly synthesized metal complexes.

Spectroscopic Characterization:

¹H NMR Spectroscopy: This technique is invaluable for confirming the coordination of the ligand to the metal center. Upon complexation, the proton signals of the pyridine rings typically shift downfield due to the deshielding effect of the metal ion.

UV-Visible Absorption Spectroscopy: The electronic absorption spectra of these complexes are characterized by intense ligand-centered (π-π*) transitions in the ultraviolet region and, for many transition metal complexes, metal-to-ligand charge transfer (MLCT) bands in the visible region. The position and intensity of these bands are sensitive to the nature of the metal, the solvent, and the presence of other ligands. For instance, ruthenium(II) complexes of substituted terpyridines often exhibit strong MLCT bands. researchgate.netnih.gov

Luminescence Spectroscopy: Many complexes of this compound, particularly those with d⁶ and d¹⁰ metal ions like Ru(II) and Zn(II), exhibit luminescence. The emission properties are influenced by the pyrenyl group, which can either act as the primary chromophore or participate in energy transfer processes with the metal center. rsc.orgrsc.org The fluorescence of a pyrene-thiophene-terpyridine conjugate, for example, was found to be drastically affected by the addition of Zn²⁺ ions. rsc.org

Electrochemical Characterization:

Cyclic Voltammetry (CV): CV is used to probe the redox properties of the metal complexes. These complexes can exhibit both metal-centered and ligand-centered redox processes. For example, Ru(II) complexes of functionalized terpyridines show a reversible Ru(II)/Ru(III) oxidation wave. nih.gov The reduction processes are often associated with the terpyridine ligand system. The electrochemical behavior can be tuned by modifying the substituents on the terpyridine ligand.

Below is a table summarizing typical spectroscopic and electrochemical data for related terpyridine complexes, which can be used as a reference for understanding the properties of this compound complexes.

| Metal Ion | Complex Type | Absorption Maxima (nm) | Emission Maxima (nm) | Redox Potentials (V vs. ref) |

| Ru(II) | Homoleptic | ~280-320 (LC), ~480-550 (MLCT) | ~650-750 | Ru(II/III) ~+1.0 to +1.5 |

| Zn(II) | Homoleptic | ~270-350 (LC) | ~400-500 | Generally redox-inactive |

| Fe(II) | Homoleptic | ~280-320 (LC), ~550-600 (MLCT) | Typically non-emissive | Fe(II/III) ~+0.8 to +1.2 |

| Cu(II) | Heteroleptic | ~270-350 (LC), d-d bands in visible | Often weakly emissive | Cu(II/I) variable |

Self-Assembly of Metallosupramolecular Architectures

The directional and predictable nature of the coordination of terpyridine ligands to metal ions makes them excellent building blocks for the construction of complex, well-defined metallosupramolecular architectures through self-assembly. The pyrenyl groups on this compound can play a crucial role in these assemblies through π-π stacking interactions, which can direct the formation of higher-order structures.

The combination of metal-ligand coordination and other non-covalent interactions can lead to the formation of a variety of supramolecular structures, including discrete cages, rings, and extended one-, two-, or three-dimensional polymers. mdpi.commdpi.com For instance, the use of multitopic terpyridine ligands has enabled the self-assembly of giant supramolecular hexagonal prisms. While specific examples utilizing this compound are still emerging in the literature, the principles established with other functionalized terpyridines suggest its high potential in creating novel supramolecular materials with interesting photophysical and electronic properties. The ability of the pyrene units to interact can lead to the formation of supramolecular polymers with enhanced charge transport or sensing capabilities. nih.gov

Coordination-Driven Self-Assembly of Discrete Ensembles (e.g., Metallomacrocycles, Cages, Rectangles)

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand bonds to construct well-defined, discrete supramolecular structures. osti.gov Terpyridine-based ligands are particularly effective in this approach, as their coordination with octahedral metal ions like Ru(II), Fe(II), or Zn(II) typically forms a stable, linear linkage, which can act as a rigid 180° linker. nih.govmdpi.com

While specific metallomacrocycles employing this compound are not extensively documented, the principles of their formation can be understood from analogous systems. For instance, multitopic ligands containing terpyridine units are routinely used to create large, discrete structures such as triangles, hexagons, and cages. nih.govresearchgate.net The final geometry of the assembly is dictated by the angles between the coordinating units on the ligand and the coordination geometry of the metal ion.

The pyrene substituent plays a crucial, albeit indirect, role. Its significant steric bulk can influence the kinetic and thermodynamic landscape of the self-assembly process, potentially favoring the formation of specific architectures over others. Furthermore, its photophysical properties can be used to probe the formation and solution behavior of the assembled ensembles. The synthesis of related N-alkylated 4'-(4-pyridyl)-2,2':6',2''-terpyridine derivatives has been shown to be a viable route toward the formation of [2+2] metallamacrocycles, demonstrating the modularity of this approach. nih.gov

Table 1: Examples of Discrete Supramolecular Assemblies with Terpyridine-Based Ligands

| Ligand Type | Metal Ion | Resulting Structure | Key Features |

|---|---|---|---|

| Ditopic Terpyridine | Pt(II)/Pd(II) | Metallacycle / Rectangle | Formation guided by defined angles of linkers. |

| Tritopic Terpyridine | Zn(II), Fe(II) | Triangular Macrocycle | Self-assembly into a discrete triangular structure. |

| Tetratopic Terpyridine | Zn(II) | Nanoprism / Cage | Formation of complex 3D cage-like structures. researchgate.net |

*Pytpy = 4'-(4-pyridyl)-2,2':6',2''-terpyridine

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) as Building Blocks

When ligands with terpyridine units are designed to act as divergent linkers, they can connect multiple metal centers to form extended one-, two-, or three-dimensional networks, known as coordination polymers or metal-organic frameworks (MOFs). mdpi.commdpi.com The 2,6-dipyridin-2-ylpyridine (B73702) core acts as a tridentate chelating site, and if the pyrene substituent were further functionalized with another coordinating group, the ligand could bridge multiple metal centers.

More commonly, related ligands like 4'-(4-pyridyl)-2,2':6',2''-terpyridine are used, where the terpyridine unit chelates one metal center and the peripheral pyridine group coordinates to another, propagating the network. mdpi.comresearchgate.net This strategy has led to the formation of various 1D and 2D coordination polymers with metal ions such as Zn(II) and Cd(II). mdpi.com

The incorporation of the pyrene moiety into the linker of a coordination polymer or MOF is of significant interest for creating functional materials. The pyrene units can imbue the framework with unique properties:

Luminescence: The intrinsic fluorescence of pyrene can be harnessed for sensing applications, where the framework's emission might change upon inclusion of guest molecules.

Porosity and Adsorption: The bulky pyrene groups can act as "pillars" or spacers, creating porous structures capable of gas storage or separation. The π-electron-rich surface of pyrene can also enhance the adsorption of specific molecules.

Conductivity: The potential for π-stacking between pyrene units within the framework could create pathways for charge transport, leading to electrically conductive materials.

One study detailed the formation of a 1D coordination polymer from a related 4'-(4-(naphth-1-yl)phenyl)-4,2':6',4''-terpyridine ligand and ZnCl2, specifically in the presence of pyrene as a guest molecule, highlighting the favorable interactions that guide such assemblies. rsc.org

Role of Non-Covalent Interactions in Supramolecular Organization (e.g., Hydrogen Bonding, π-π Stacking)

While metal-coordination bonds provide the primary structure of these assemblies, weaker non-covalent interactions are critical for defining their higher-order organization, stability, and function. nih.govtue.nl In systems containing this compound, π-π stacking is a dominant non-covalent force. The large, electron-rich surface of the pyrene moiety has a strong propensity to stack with other aromatic systems, including other pyrene units. rsc.org

These interactions can have several important consequences:

Structural Reinforcement: In both discrete macrocycles and extended polymers, π-π stacking between pyrene groups on adjacent ligands can lock the structure into a more rigid and stable conformation. This can lead to the formation of well-ordered columnar or layered structures in the solid state.

Control of Assembly: The energetic contribution of π-π stacking can influence the self-assembly pathway, sometimes directing the formation of a specific isomer or architecture.

Host-Guest Chemistry: The pyrene unit can act as a binding site for electron-deficient aromatic guest molecules within the cavity of a metallomacrocycle or the pores of a MOF.

Photophysical Properties: Stacking of pyrene units often leads to the formation of excimers, which are characterized by a broad, red-shifted emission in the fluorescence spectrum. This phenomenon is a sensitive probe for the proximity and orientation of the pyrene moieties and can be used to study aggregation or guest binding.

Chiral Supramolecular Systems

Another pathway to chirality is through the use of a chiral scaffold or template. For example, an achiral platinum(II) terpyridine complex can be induced to form a chiral supramolecular aggregate when it interacts with a chiral biopolymer like poly(L-glutamic acid). nih.gov The chirality of the biopolymer is transferred to the spatial arrangement of the metal complexes.

In the context of the pyrene-functionalized ligand, the bulky pyrene group could play a role in stereochemical control. Steric hindrance between pyrene units could favor a particular twisted or helical conformation, potentially leading to spontaneous resolution or amplification of chirality in the final assembly. While specific examples with this ligand are yet to be reported, the foundational principles of inducing chirality in terpyridine-based systems provide a clear roadmap for future research. nih.gov

Based on a thorough review of the available research, there is currently insufficient specific data on the chemical compound “this compound” to generate a detailed scientific article covering the advanced applications as outlined in your request.

The search results contain information on related but structurally distinct compounds, such as other pyrene-pyridine derivatives, pyridine-2,6-dicarboxamides, and 4-(pyrrol-1-yl)pyridine. However, providing information on these related molecules would not adhere to the strict instruction to focus solely on "this compound."

To maintain scientific accuracy and adhere to the explicit constraints of the prompt, the requested article cannot be generated at this time. Fulfilling the request would require making unsubstantiated extrapolations from related compounds, which would compromise the factual integrity of the content.

Advanced Applications in Chemical Sensing and Materials Science

Catalytic Applications of Coordination Complexes

Electrocatalysis (e.g., Hydrogen Evolution Reactions)

While direct studies on the electrocatalytic activity of 4-pyren-1-yl-2,6-dipyridin-2-ylpyridine for the hydrogen evolution reaction (HER) are not extensively documented, the broader class of pyrene-appended metal complexes has shown significant promise in this area. The production of green hydrogen through water splitting is a critical area of research for clean energy, and efficient catalysts are essential to overcome the energy-intensive nature of this process. otago.ac.nzotago.ac.nz

Molecular catalysts, particularly those that can be immobilized on electrode surfaces, offer advantages such as low toxicity and cost-effectiveness. otago.ac.nz Research on a pyrene-appended copper(II) complex has demonstrated its activity in the electrocatalytic HER. otago.ac.nzotago.ac.nz The pyrene (B120774) unit in such complexes can facilitate the adsorption of the catalyst onto electrode materials like carbon nanotubes through π-π stacking interactions, enhancing the stability and efficiency of the system.

The dipyridin-2-ylpyridine core of the target molecule can act as a robust ligand for various transition metals known to be active in HER, such as cobalt and copper. researchgate.netnih.gov The electronic properties of these metal centers can be tuned by the ligand environment. It is hypothesized that complexes of this compound could effectively mediate the reduction of protons to hydrogen, with the pyrene moiety serving to anchor the catalytic species to the electrode surface. Further research is needed to quantify the overpotential, turnover frequency (TOF), and Faradaic efficiency (FE) of such systems.

Table 1: Key Metrics for Evaluating Electrocatalytic Hydrogen Evolution Reaction (HER) Performance

| Metric | Description | Significance |

| Overpotential (η) | The additional potential required beyond the thermodynamic potential to drive the reaction at a significant rate. | A lower overpotential indicates a more efficient catalyst, as less energy is wasted. |

| Turnover Frequency (TOF) | The number of moles of product formed per mole of catalyst per unit time. | A higher TOF signifies a more active and faster catalyst. |

| Faradaic Efficiency (FE) | The percentage of the total charge passed that is used for the desired reaction (hydrogen production). | A high Faradaic efficiency indicates high selectivity of the catalyst, minimizing side reactions. |

Photocatalysis

The extended π-conjugated system and strong light absorption properties of pyrene derivatives make them attractive candidates for photocatalysis. echemcom.com While specific studies on the use of this compound in photocatalysis are limited, related pyrene-based organic molecules have been investigated as photocatalysts. For instance, 10-(pyren-1-yl)-10H-phenothiazine and pyrene itself have been successfully used as organic photocatalysts for metal-free atom transfer radical polymerization (ATRP) under UV light irradiation. researchgate.net

In the context of environmental remediation, porphyrin-containing materials, which share some photophysical characteristics with pyrene-based compounds, have been explored for the photodegradation of organic pollutants in wastewater. researchgate.net The mechanism typically involves the generation of reactive oxygen species (ROS) upon light absorption, which then degrade the pollutants. Given the photophysical properties of the pyrene and dipyridylpyridine moieties, it is plausible that this compound could act as a photosensitizer in similar applications.

Organic Transformation Catalysis

The application of this compound and its derivatives in broader organic transformation catalysis is an emerging area. The synthesis of various 4-aryl-2,6-di(pyren-1-yl)pyridines has been achieved through one-pot multicomponent reactions, highlighting the accessibility of this class of compounds. echemcom.com These reactions often utilize simple and non-poisonous reagents and catalysts, aligning with the principles of green chemistry. echemcom.com

The dipyridylpyridine core can chelate with various metal ions, and the resulting complexes can serve as catalysts. The specific catalytic activity would depend on the choice of the metal center and the reaction conditions. The pyrene substituent could influence the solubility and stability of the catalyst, as well as its electronic properties, thereby modulating its catalytic performance.

Optoelectronic Materials and Devices

The combination of the highly fluorescent pyrene unit with the charge-transporting capabilities of the pyridine-based core makes this compound a compelling material for various optoelectronic applications.

Components for Light-Emitting Electrochemical Cells (LECs)

A series of functional pyridine-appended pyrene derivatives have been synthesized and investigated as hole-transporting materials (HTMs) in OLEDs. nih.gov These materials exhibit suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode. nih.gov The device incorporating a brominated derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine, as the HTM demonstrated a maximum luminance of 17300 cd/m², a maximum current efficiency of 22.4 cd/A, and an external quantum efficiency (EQE) of 9%. nih.gov These findings suggest that this compound and its derivatives could function effectively as either the emissive component or a charge-transporting material in LECs, potentially leading to stable and efficient devices. rsc.org

Table 2: Performance of an OLED Device Using a Pyrene-Pyridine Derivative as a Hole-Transporting Material nih.gov

| Parameter | Value |

| Maximum Luminance | 17300 cd/m² |

| Maximum Current Efficiency | 22.4 cd/A |

| External Quantum Efficiency (EQE) | 9% |

| Compound | 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine |

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to absorb light and generate electron-hole pairs. While porphyrin-based dyes have achieved high efficiencies, there is ongoing research into novel organic dyes. researchgate.net Pyridine (B92270) rings have been successfully incorporated as electron-withdrawing and injecting anchoring groups in donor-π-acceptor (D-π-A) dyes for DSSCs. nih.gov

Second Harmonic Generation (SHG) Chromophores and Nonlinear Optics

Materials with significant second-order nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.govrsc.org Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit large second-order hyperpolarizabilities.

Pyrene derivatives have been investigated for their NLO properties. nih.gov The large π-conjugated system of pyrene can contribute significantly to the molecular hyperpolarizability. In this compound, the pyrene unit can act as an electron donor, and the dipyridin-2-ylpyridine core can function as an electron acceptor, creating a D-A system. The lack of a clear π-bridge might limit the intramolecular charge transfer and thus the second-order NLO response. However, the non-centrosymmetric nature of the molecule is a prerequisite for observing second harmonic generation (SHG) in the bulk material. Further studies, such as Kurtz-Perry powder measurements, would be necessary to quantify the SHG efficiency of this compound and its potential for NLO applications.

Functional Materials for Optoelectronic Devices

Derivatives of this compound have been identified as highly effective functional materials for optoelectronic devices, particularly in the domain of organic light-emitting diodes (OLEDs). The inherent properties of the pyrene unit, such as high extinction coefficients and enhanced charge carrier mobility, make these compounds well-suited for such applications nih.gov.

A series of pyridine-appended pyrene derivatives, including 2,6-diphenyl-4-(pyren-1-yl)pyridine, have been synthesized and evaluated as hole-transporting materials (HTMs) for OLEDs semanticscholar.orgosti.gov. These materials are designed to facilitate the efficient injection and transport of holes from the anode to the emissive layer of the OLED. The performance of these pyrene-pyridine integrated systems has been systematically investigated, demonstrating their potential to create stable and efficient devices.

The thermal stability of these materials is a critical factor for the longevity and reliability of optoelectronic devices. Thermogravimetric analysis (TGA) has shown that these pyrene-pyridine derivatives possess high decomposition temperatures. For instance, 2,6-diphenyl-4-(pyren-1-yl)pyridine exhibits a decomposition temperature (corresponding to 5% weight loss) of 357 °C, indicating excellent thermal robustness osti.gov.

The electrochemical properties of these compounds are crucial for their function as HTMs. Cyclic voltammetry studies have been used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These studies reveal that the HOMO levels are well-matched with the work function of common anodes like indium tin oxide (ITO), facilitating efficient hole injection into the light-emitting layer semanticscholar.orgosti.gov.

The device performance of OLEDs incorporating these pyrene-pyridine derivatives as the HTM has shown promising results. For example, a device utilizing a brominated derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine, as the HTM achieved a maximum luminance of 17,300 cd/m² semanticscholar.org. Furthermore, this device demonstrated a maximum current efficiency of 22.4 cd/A and an external quantum efficiency (EQE) of 9% semanticscholar.org. These devices also exhibit stable performance with low efficiency roll-off at high brightness semanticscholar.orgosti.gov.

| Compound | Decomposition Temperature (°C) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| 2,6-diphenyl-4-(pyren-1-yl)pyridine | 357 | - | - | - |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | - | 17300 | 22.4 | 9 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-pyren-1-yl-2,6-dipyridin-2-ylpyridine, DFT calculations are crucial for determining its optimized ground-state geometry and the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on analogous pyrene-pyridine and substituted terpyridine systems reveal a distinct spatial distribution of these orbitals. uit.noresearchgate.net The HOMO is typically localized on the electron-rich pyrene (B120774) moiety, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is predominantly centered on the electron-accepting 2,6-dipyridin-2-ylpyridine (B73702) (terpyridine-like) core. uit.no This spatial separation of the HOMO and LUMO is a key characteristic of donor-acceptor molecules and is fundamental to understanding their electronic and photophysical properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that can be calculated using DFT. This energy gap provides an estimation of the molecule's chemical reactivity, kinetic stability, and the energy required for the lowest electronic excitation. For this compound, the significant π-conjugation across the molecule results in a relatively small HOMO-LUMO gap, which is characteristic of compounds that absorb light in the visible or near-ultraviolet regions of the electromagnetic spectrum.

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrene-Pyridine System

| Property | Calculated Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital, localized on the pyrene unit. |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital, localized on the dipyridin-2-ylpyridine core. |

| HOMO-LUMO Gap (ΔE) | 3.45 | Energy difference between LUMO and HOMO, indicating the energy of the lowest electronic transition. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar π-conjugated pyrene-pyridine systems. Actual values may vary depending on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of the molecule in its electronically excited states. This method is instrumental in simulating and interpreting the electronic absorption spectra of molecules like this compound. nih.govrsc.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths (f), which are related to the intensity of the absorption bands. nih.gov For pyrene-containing compounds, the theoretical spectra often show multiple absorption bands. nih.govresearchgate.net These include high-energy bands corresponding to π→π* transitions localized within the pyrene or the dipyridin-2-ylpyridine fragments, as well as lower-energy bands that are of particular interest. researchgate.net

The lowest energy transitions, which are often responsible for the visible color and photophysical properties of the compound, are typically assigned based on the orbitals involved. TD-DFT analysis confirms the nature of these transitions, providing a detailed picture of the electronic redistribution upon photoexcitation.

Modeling of Intramolecular Charge Transfer and Electronic Transitions

A key feature of this compound, elucidated by TD-DFT calculations, is the presence of Intramolecular Charge Transfer (ICT) transitions. An ICT transition involves the promotion of an electron from the donor part of the molecule (the HOMO, localized on the pyrene) to the acceptor part (the LUMO, localized on the dipyridin-2-ylpyridine core).

This HOMO→LUMO transition is characterized as a π→π* ICT event. The significant spatial separation between the initial and final orbitals of the electron results in a substantial change in the molecule's dipole moment upon excitation. This charge-transfer character is a defining feature of its lowest energy absorption band.

TD-DFT calculations provide a quantitative description of these transitions. The analysis of the molecular orbitals involved in the calculated electronic transitions allows for a definitive assignment of their nature. For instance, the lowest energy absorption band is typically dominated by the HOMO to LUMO transition, confirming its ICT character. Higher energy bands may correspond to other transitions, such as HOMO-1 to LUMO or HOMO to LUMO+1, which might have more localized π→π* character within the pyrene or terpyridine units.

Table 2: Illustrative TD-DFT Results for the Lowest Energy Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

| S0 → S1 | 410 | 0.25 | HOMO → LUMO (95%) | Intramolecular Charge Transfer (ICT) |

| S0 → S2 | 375 | 0.18 | HOMO-1 → LUMO (88%) | π→π* (Pyrene localized) |

| S0 → S3 | 350 | 0.45 | HOMO → LUMO+1 (92%) | π→π* (Dipyridin-2-ylpyridine localized) |

Note: This table presents hypothetical but representative data for a molecule with the structure of this compound, based on published data for analogous compounds. The values serve to illustrate the typical output of a TD-DFT calculation.

Conformational Analysis and Steric Effects via Computational Methods

The photophysical properties of this compound are not only governed by its electronic structure but also by its three-dimensional conformation. Computational methods, particularly DFT geometry optimizations, are essential for understanding the molecule's preferred shape and the steric interactions that dictate it. researchgate.net

The key conformational feature is the dihedral angle between the plane of the pyrene ring and the plane of the central pyridine (B92270) ring of the dipyridin-2-ylpyridine moiety. Due to steric hindrance between the hydrogen atoms on the pyrene and the pyridine rings, a completely planar conformation is energetically unfavorable. DFT calculations on similar pyrene-pyridine conjugated systems show that the ground-state geometry is twisted, with a significant dihedral angle between the aromatic units. researchgate.net

This twisting has important consequences:

Electronic Coupling: The degree of twist affects the extent of π-orbital overlap between the donor (pyrene) and acceptor (dipyridin-2-ylpyridine) fragments. A larger dihedral angle leads to reduced electronic coupling, which can influence the energy and intensity of the ICT band.

Excited State Geometry: Upon electronic excitation, the molecule may undergo geometric relaxation. Computational studies on similar systems have shown a tendency towards a more planar conformation in the excited state, which can affect the emission properties (fluorescence).

Concluding Remarks and Future Research Directions

Synthesis and Structure-Property Relationships: Current Understanding

The synthesis of 4-pyren-1-yl-2,6-dipyridin-2-ylpyridine and its analogues leverages established methodologies in organic chemistry, primarily focusing on the construction of the 4'-substituted terpyridine framework. One common approach involves a one-pot, multi-component reaction. For instance, related structures like 4-Aryl-2,6-di(pyren-1-yl)pyridines are synthesized through the cyclization of an appropriate arylaldehyde, 1-acetylpyrene, and ammonium (B1175870) acetate (B1210297) in acetic acid. echemcom.compnu.ac.ir This highlights a versatile method for creating pyridine-based structures functionalized with pyrene (B120774).

The structure of these pyrene-pyridine systems is characterized by a significant spatial twist between the pyrene unit and the central pyridine (B92270) ring. X-ray crystallography studies on similar molecules, such as 2,6-diphenyl-4-(pyren-1-yl)pyridine, have revealed a large dihedral angle (approaching 67-69°) between the two aromatic systems. semanticscholar.org This twisted conformation indicates poor π-electronic communication and ineffective orbital overlap between the pyrene and pyridine moieties. semanticscholar.org Consequently, the electronic properties of the two components are largely distinct, with the pyrene unit retaining its intrinsic photophysical behavior. semanticscholar.org

The photophysical properties are dominated by the pyrene substituent, which is known for its thermal stability, high extinction coefficients, and strong photoluminescence. echemcom.compnu.ac.ir The absorption spectra of related pyrene-pyridine derivatives typically show distinct bands corresponding to the pyrene and substituted pyridine units. semanticscholar.org The fluorescence properties are also characteristic of the pyrene fluorophore, making these compounds highly luminescent.

Table 1: Photophysical and Thermal Properties of Related Pyrene-Pyridine Derivatives

| Compound Name | Absorption Max (λabs, nm) | HOMO (eV) | Triplet Energy (eV) | Glass Transition Temp (Tg, °C) |

|---|---|---|---|---|

| 2,6-diphenyl-4-(pyren-1-yl)pyridine (Py-03) | 242, 278, 345 | 5.6 | 2.59 | 115 |

| 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO) | 245, 280, 345 | 5.5 | 2.58 | 120 |

| 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) | 242, 280, 345 | 5.6 | 2.58 | 122 |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) | 245, 280, 345 | 5.6 | 2.59 | 130 |

Data sourced from a study on functional pyrene-pyridine integrated materials. semanticscholar.org

Emerging Trends in Metal Complex Design and Supramolecular Assembly

The 2,6-dipyridin-2-ylpyridine (B73702) (terpyridine) core is a classic tridentate ligand, capable of forming stable complexes with a wide array of transition metal ions, including Ru(II), Pt(II), Ni(II), and Co(II). researchgate.netnih.govnih.gov The introduction of the pyrene unit at the 4'-position provides a platform for creating multifunctional metal complexes where the metal center influences the photophysical or electrochemical properties of the pyrene, and vice versa. This interplay is crucial for the development of molecular sensors and switches.

An emerging trend in this field is the design of sophisticated supramolecular structures. The large, planar surface of the pyrene appendage facilitates strong π-π stacking interactions, which can direct the self-assembly of molecules into well-ordered architectures. nih.gov In concert with the coordinative bonds formed by the terpyridine unit with metal ions, these non-covalent interactions can be harnessed to construct complex one-, two-, or three-dimensional coordination polymers. researchgate.netnih.gov The deliberate combination of coordination bonds with other intermolecular forces like hydrogen bonding allows for the precise engineering of extended solid-state networks with predictable connectivity and dimensionality. nih.gov These supramolecular systems are of great interest for applications in areas such as gas storage and heterogeneous catalysis.

Future Prospects for Sensing and Optoelectronic Applications

The unique combination of a metal-binding site and a fluorescent reporter makes this compound an excellent candidate for developing chemosensors. The fluorescence of the pyrene unit can be modulated by the coordination of a metal ion to the terpyridine pocket, leading to either fluorescence enhancement or quenching. This response can be highly selective for specific metal ions, forming the basis of a sensitive detection system. The development of metal-dipyrrin complexes as fluorescent chemosensors provides a parallel example of this design strategy. bohrium.com

In the realm of optoelectronics, pyrene-pyridine derivatives have shown significant promise as hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs). semanticscholar.org Materials based on this scaffold possess suitable HOMO energy levels (~5.6 eV) for efficient hole injection from standard anodes like indium tin oxide (ITO). semanticscholar.org Furthermore, they exhibit high glass transition temperatures and suitable triplet energies, which are desirable for creating stable and efficient OLED devices. semanticscholar.org OLEDs fabricated with pyrene-pyridine HTMs have demonstrated impressive performance, including high luminance and, notably, low efficiency roll-off at high brightness, a critical challenge in OLED technology. semanticscholar.org Future research will likely focus on fine-tuning the molecular structure to optimize charge transport properties and further enhance device stability and efficiency.

Table 2: Performance of OLEDs with Related Pyrene-Pyridine Compounds as Hole-Transporting Materials

| HTM Compound | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) |

|---|---|---|---|

| Py-03 | 12100 | 18.5 | 7.5% |

| Py-Me | 14500 | 20.3 | 8.0% |

| Py-Br | 17300 | 22.4 | 9.0% |

Data reflects the potential of this class of materials in optoelectronic applications. semanticscholar.org

Challenges and Opportunities in Computational Design

Computational chemistry offers powerful tools for accelerating the design and discovery of new materials based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting the electronic structures, redox potentials, and absorption/emission spectra of these complex molecules and their metal derivatives. nih.gov Such calculations can rationalize experimental observations and provide deep insights into structure-property relationships. nih.gov